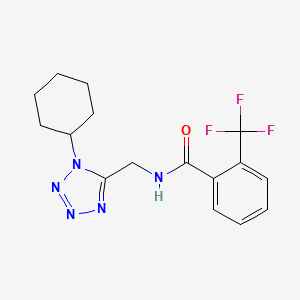

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a tetrazole ring substituted with a cyclohexyl group and a trifluoromethyl benzamide moiety.

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N5O/c17-16(18,19)13-9-5-4-8-12(13)15(25)20-10-14-21-22-23-24(14)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWAKKSOZDTNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the tetrazole ring through a cycloaddition reaction involving an azide and a nitrile. The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods. The final step involves coupling the tetrazole derivative with 2-(trifluoromethyl)benzoyl chloride under appropriate conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.

Reduction: The benzamide moiety can be reduced to the corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized tetrazole derivatives.

Reduction: Amino derivatives of the benzamide.

Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach intracellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional features of the target compound with analogs from the literature:

Research Findings and Implications

- Synthetic Flexibility : Click chemistry () offers rapid access to triazole derivatives, but tetrazole-based compounds may require alternative strategies (e.g., cycloaddition with azides) .

- Activity Trends : Nitro and trifluoromethyl groups correlate with antimicrobial and metabolic stability, respectively, suggesting the target compound could be optimized for drug discovery .

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its pharmacodynamics, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 303.27 g/mol. The structure features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its tetrazole moiety is particularly significant as tetrazoles are known for their ability to mimic carboxylic acids and can act as bioisosteres, influencing the compound's binding affinity and selectivity.

Antiparasitic Activity

Research has indicated that derivatives with similar structural features to this compound exhibit significant antiparasitic activity. For instance, studies on 2-(trifluoromethyl)-1H-benzimidazole derivatives demonstrated potent effects against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica, with some compounds showing nanomolar activity against these pathogens . This suggests that the trifluoromethyl group may play a role in enhancing antiparasitic properties.

Cytotoxicity and Cancer Studies

In cancer research, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. For example, studies involving N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs showed promising results in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis . Such findings indicate that modifications in the benzamide structure can significantly influence cytotoxicity and protective mechanisms against cellular stress.

Case Study 1: Antiparasitic Efficacy

A study published in the European Journal of Medicinal Chemistry highlighted the synthesis and evaluation of 2-(trifluoromethyl)-1H-benzimidazole derivatives against Trichinella spiralis. The most effective compounds exhibited strong in vitro activity, with some achieving significant reductions in parasite viability at concentrations as low as 75 mg/Kg in vivo . This underscores the potential application of trifluoromethyl-substituted compounds in treating parasitic infections.

Case Study 2: Cancer Cell Protection

Another investigation focused on the protective effects of specific benzamide derivatives on pancreatic β-cells under ER stress conditions. The study reported a maximal protective activity of up to 100% with certain analogs, indicating that structural modifications can lead to enhanced therapeutic profiles . This suggests that this compound could be further explored for its potential in diabetes treatment through β-cell preservation.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.